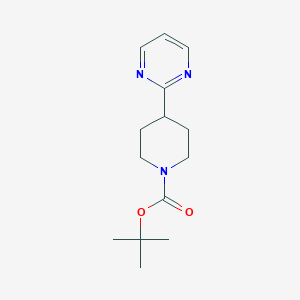

4-(pirimidin-2-il)piperidin-1-carboxilato de terc-butilo

Descripción general

Descripción

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring substituted with a pyrimidinyl group and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new bioactive molecules with potential therapeutic applications.

Medicine: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is investigated for its potential use in drug discovery and development. It is a key intermediate in the synthesis of pharmaceutical compounds with various biological activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also utilized in the development of new materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(pyrimidin-2-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidinyl group to a dihydropyrimidinyl group.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidinyl derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The piperidine ring provides conformational flexibility, allowing the compound to adopt the optimal orientation for binding.

Comparación Con Compuestos Similares

- tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is unique due to the presence of the pyrimidinyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. The tert-butyl ester group also enhances the compound’s stability and solubility, making it suitable for various applications in research and industry.

Actividad Biológica

Overview

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound classified as a piperidinecarboxylate. It features a piperidine ring substituted with a pyrimidinyl group and a tert-butyl ester group, making it a significant intermediate in the synthesis of various biologically active molecules and pharmaceuticals. This compound has garnered attention for its potential therapeutic applications, particularly in drug discovery.

- Molecular Formula : C_{13}H_{18}N_{2}O_{2}

- Molecular Weight : 250.30 g/mol

- CAS Number : 182416-05-3

Synthesis Methods

The synthesis of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-(pyrimidin-2-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The process is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

The biological activity of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating their activity. The piperidine ring offers conformational flexibility, allowing optimal binding orientation.

Therapeutic Applications

Recent studies have highlighted the compound's potential in several therapeutic areas:

-

Cancer Research :

- Compounds similar to tert-butyl 4-(pyrimidin-2-yl)piperidine derivatives have shown promising results as inhibitors of protein kinase B (Akt), which plays a crucial role in cancer cell survival and proliferation. For instance, modifications to piperidine derivatives led to potent inhibitors that demonstrated significant anti-tumor activity in vivo .

- A related study indicated that pyrimidine-based compounds exhibited strong inhibitory effects on human tumor xenografts, suggesting that structural modifications could enhance selectivity and efficacy against cancer cells .

- Antimicrobial Activity :

-

Drug Discovery :

- The compound serves as a valuable building block in the synthesis of new bioactive molecules, aiding in the development of pharmaceuticals targeting specific biological pathways.

Case Studies

Several case studies illustrate the biological efficacy of compounds related to tert-butyl 4-(pyrimidin-2-yl)piperidine:

Comparative Analysis

A comparison between tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate and similar compounds reveals distinct advantages:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | Presence of pyrimidinyl group enhances electronic properties | Potential inhibitor of PKB; used in drug discovery |

| tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate | Lacks pyrimidinyl substitution | Less effective against specific cancer targets |

| tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Hydroxyethyl substitution may alter solubility | Limited data on biological activity |

Propiedades

IUPAC Name |

tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNSIRJTXRMJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592839 | |

| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182416-05-3 | |

| Record name | tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.